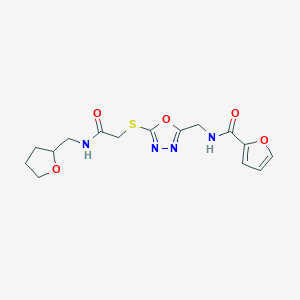

N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked ethyl group bearing a tetrahydrofuran-methylamino moiety and a furan-2-carboxamide side chain. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to carboxylic acid esters, making it a critical pharmacophore in drug design . The tetrahydrofuran (THF) ring enhances solubility and may contribute to target binding via hydrogen bonding, while the furan-2-carboxamide group introduces aromatic and hydrogen-bonding functionalities.

Properties

IUPAC Name |

N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S/c20-12(16-7-10-3-1-5-22-10)9-25-15-19-18-13(24-15)8-17-14(21)11-4-2-6-23-11/h2,4,6,10H,1,3,5,7-9H2,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRHPOWHQMQMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features multiple functional groups that contribute to its biological activity:

- Thiadiazole Ring : Known for its pharmacological properties, particularly in antimicrobial and anticancer activities.

- Furan Moiety : Often associated with various biological effects, including antioxidant and anti-inflammatory properties.

- Tetrahydrofuran Substituent : May enhance solubility and bioavailability.

Molecular Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉F₃N₄O₄S |

| Molecular Weight | 444.4 g/mol |

| CAS Number | 872620-86-5 |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide may possess similar properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 20–40 µM against S. aureus, suggesting potential for clinical application in treating infections caused by resistant strains .

Anticancer Activity

The compound's structural complexity may also contribute to its anticancer potential. Thiadiazole derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A recent investigation into the cytotoxic effects of thiadiazole-containing compounds revealed that some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer activity .

The mechanisms through which N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.

- Oxidative Stress Induction : The presence of reactive functional groups may increase oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

(a) 1,3,4-Oxadiazole Derivatives

- N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 872613-55-3): Replaces the furan-2-carboxamide with a benzamide group. Molecular weight: 376.4 g/mol (C₁₇H₂₀N₄O₄S).

- 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 881445-79-0): Features a benzoic acid substituent instead of carboxamide.

(b) Thiazolidinone and Thiadiazole Analogues

- N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: Replaces oxadiazole with a 1,3,4-thiadiazole ring. Demonstrated antimicrobial and antitumor activities in preclinical studies, attributed to sulfur’s electron-withdrawing effects .

- N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: Combines a thiazole ring with a nitrobenzofuran group.

Side Chain Modifications

- Tetrahydrofuran-Methylamino vs. Cyclohexylamino: The THF-methylamino group in the target compound (e.g., N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)...) may improve solubility compared to the cyclohexylamino group in CAS 881445-79-0, which introduces steric bulk .

- Furan-2-Carboxamide vs. Thiophene Derivatives: Compounds like 3-nitro-N-(2-thienylmethyl)benzenesulfonamide (CAS 321721-61-3) replace furan with thiophene, altering electronic properties (sulfur vs.

Pharmacological and Physicochemical Properties

Bioactivity Insights

- Antimicrobial Potential: 1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) show MIC values of 2–8 µg/mL against S. aureus .

- Anticancer Activity: Thiazolidinone derivatives (e.g., N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)benzothiazole-3-carboxamide) exhibit IC₅₀ values of 10–50 µM against HeLa cells .

The target compound’s furan-2-carboxamide group may enhance DNA/RNA targeting, while the THF-methylamino side chain could improve pharmacokinetics .

Physicochemical Properties

The target compound’s predicted LogP (1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Structure-Activity Relationship (SAR) Analysis

- 1,3,4-Oxadiazole Core : Essential for metabolic stability and hydrogen bonding with targets like enzymes or DNA .

- Tetrahydrofuran-Methylamino Group: Increases solubility and may interact with hydrophobic pockets in target proteins.

- Furan-2-Carboxamide: The furan oxygen enhances electron-richness for π-π interactions, while the carboxamide provides hydrogen-bond donor/acceptor sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodology : The compound’s core 1,3,4-oxadiazole moiety can be synthesized via cyclization of thiosemicarbazides or hydrazide precursors. For example, cyclization in DMF with iodine and triethylamine facilitates sulfur elimination and ring formation, as demonstrated in analogous thiadiazole syntheses (70% yield in ethanol under reflux) . Optimization of reaction time (1–3 minutes for cyclization) and solvent polarity (acetonitrile vs. DMF) is critical to avoid side products .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of -NMR and -NMR to confirm substituent connectivity (e.g., tetrahydrofuran-2-ylmethyl groups and furan-2-carboxamide linkages). Infrared (IR) spectroscopy can validate thioether (C–S, ~650 cm) and oxadiazole (C=N, ~1600 cm) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±1 ppm error) .

Q. What stability considerations are relevant for this compound under laboratory storage conditions?

- Methodology : Perform accelerated stability studies in DMSO or aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm, noting susceptibility of the oxadiazole ring to hydrolysis under acidic conditions. Use inert atmosphere storage (argon) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or metabolic pathways?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps for the oxadiazole and thioether groups, identifying nucleophilic/electrophilic sites. For metabolic predictions, use software like Schrödinger’s Metabolizer to simulate aldehyde oxidase (AO)-mediated oxidation, a common pathway for oxadiazoles . Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Methodology : Cross-validate assays using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic inhibition). For example, pH-dependent antimicrobial activity in oxadiazole derivatives (e.g., Saccharin–Tetrazolyl analogs) suggests protonation states influence membrane permeability . Use isogenic mutant strains or CRISPR-edited cell lines to isolate target-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodology : Synthesize analogs with substitutions on the tetrahydrofuran or furan rings (e.g., halogenation, methyl groups). Test against a panel of biological targets (e.g., kinase inhibition, bacterial growth). For instance, fluorination at the furan 5-position in related compounds improved metabolic stability by 40% in hepatocyte assays .

Q. What analytical techniques differentiate tautomeric forms of the compound (e.g., thiol-thione tautomerism)?

- Methodology : Use -NMR in DMSO-d to detect thione protons (δ 13–14 ppm) and compare with thiourea derivatives. X-ray crystallography (e.g., Acta Crystallographica Section E protocols) provides definitive proof of tautomeric states, as shown for 5-(furan-2-yl)-1,3,4-oxadiazole-2-thione .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

- Methodology : Use a logarithmic concentration range (1 nM–100 µM) in triplicate across cell lines (e.g., HeLa, HEK293). Include positive controls (e.g., doxorubicin) and measure viability via MTT assay. Calculate IC values using nonlinear regression (GraphPad Prism). For conflicting data, repeat assays with synchronized cell cycles to minimize variability .

Q. What statistical approaches are recommended for analyzing contradictory spectral data (e.g., NMR peak splitting)?

- Methodology : Apply principal component analysis (PCA) to NMR datasets to identify outliers. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, -HSQC can distinguish oxadiazole C2/C5 carbons (δ 160–165 ppm) from furan carbons (δ 140–150 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.